molecular formula C11H17N3O3 B13343123 1-(2-(isopentylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

1-(2-(isopentylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B13343123
M. Wt: 239.27 g/mol
InChI Key: ROKRBGMOWCUEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Isopentylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid is a complex organic compound with a unique structure that includes an imidazole ring, a carboxylic acid group, and an isopentylamino substituent

Chemical Reactions Analysis

1-(2-(Isopentylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(Isopentylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(isopentylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-(isopentylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid stands out due to its unique structure and reactivity. Similar compounds include other imidazole derivatives and amino acid analogs. the presence of the isopentylamino group and the specific arrangement of functional groups confer distinct properties and applications to this compound .

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

1-[2-(3-methylbutylamino)-2-oxoethyl]imidazole-4-carboxylic acid

InChI

InChI=1S/C11H17N3O3/c1-8(2)3-4-12-10(15)6-14-5-9(11(16)17)13-7-14/h5,7-8H,3-4,6H2,1-2H3,(H,12,15)(H,16,17)

InChI Key

ROKRBGMOWCUEQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CN1C=C(N=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.